molecular formula C8H6BrIO2 B14779244 3-Bromo-5-iodo-4-methoxybenzaldehyde

3-Bromo-5-iodo-4-methoxybenzaldehyde

Cat. No.: B14779244
M. Wt: 340.94 g/mol
InChI Key: ZUVSSQPPSGUZKZ-UHFFFAOYSA-N
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Description

Significance of Halogenated Aromatic Compounds in Contemporary Organic Synthesis

The introduction of halogen atoms—fluorine, chlorine, bromine, or iodine—into an aromatic ring significantly alters the molecule's electronic properties and reactivity. This modification is a powerful tool for synthetic chemists. Halogenated compounds are crucial precursors in the synthesis of a wide array of complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, dyes, and polymers. mdpi.comrsc.org For instance, the inclusion of fluorine or chlorine can enhance the therapeutic activity of a drug molecule. mt.com It has been noted that approximately 20% of all active pharmaceutical ingredients and 30% of current agrochemicals contain halogen atoms. rsc.org

One of the most significant roles of halogenated aromatic compounds is their use as electrophilic partners in transition-metal-catalyzed cross-coupling reactions. rsc.org Reactions such as the Suzuki, Heck, and Buchwald-Hartwig couplings rely on the reactivity of the carbon-halogen bond to form new carbon-carbon and carbon-heteroatom bonds. Organobromides and organoiodides are particularly useful as intermediates because the carbon-bromine and carbon-iodine bonds are more reactive than carbon-chlorine bonds, providing a pathway to introduce various functional groups and construct more complex molecular architectures. mt.com For example, the bromination of an organic compound is often a critical step toward forming a Grignard reagent, which is essential for building carbon-carbon bonds. mt.com

The beneficial effects of a carbon-halogen bond can include increased durability, enhanced stability towards biodegradation and oxidation, and improved biological activity and membrane permeability. rsc.org This has led to the identification of almost 5,000 naturally occurring organic halogenated compounds. rsc.org

Overview of Dihalogenated Benzaldehydes within the Broader Context of Organic Chemistry Research

Within the large family of halogenated aromatics, dihalogenated benzaldehydes represent a particularly valuable subclass of compounds. These molecules possess three key functional groups: an aldehyde, and two halogen atoms. This trifunctional nature makes them highly versatile synthons, or synthetic building blocks. The aldehyde group can undergo a wide range of transformations, such as oxidation to a carboxylic acid, reduction to an alcohol, or participation in condensation and coupling reactions to form new carbon-carbon bonds. beilstein-journals.org

The two halogen atoms, which can be the same or different (e.g., dibromo, dichloro, or bromo-iodo), offer sites for sequential and regioselective functionalization. The differential reactivity of various halogens (I > Br > Cl) allows chemists to selectively react one halogen while leaving the other intact for a subsequent transformation. This orthogonal reactivity is a powerful strategy in multi-step syntheses. For example, an iodo-substituted position can be selectively targeted in a Suzuki coupling while a bromo-substituted position on the same ring remains available for a later reaction.

Compounds like 3-Bromo-5-iodo-4-methoxybenzaldehyde exemplify the synthetic potential of dihalogenated benzaldehydes. The presence of bromine, iodine, and an aldehyde group on a single benzene (B151609) ring provides multiple handles for chemists to elaborate the molecule into more complex structures, which are often scaffolds for pharmaceuticals and other functional materials. mdpi.com

Historical Context and Evolution of Synthetic Strategies for Brominated and Iodinated Aromatic Systems

The history of aromatic halogenation is a story of increasing sophistication and control. Early methods for introducing bromine and iodine onto aromatic rings often relied on direct electrophilic substitution using elemental bromine (Br₂) or iodine (I₂), frequently in the presence of a Lewis acid catalyst like FeBr₃. jalsnet.com While effective for activated aromatic rings, these methods often suffered from a lack of regioselectivity, leading to mixtures of isomers, and could be harsh, limiting their application to robust substrates. jalsnet.com

The discovery of bromine by Antoine-Jérôme Balard in 1826 preceded a deeper understanding of aromatic structure, which was later clarified by August Kekulé's theory in 1865. researchgate.net One of the earliest significant reactions involving bromination was the Hunsdiecker reaction, rooted in Alexander Borodin's 1861 discovery of the decarboxylation of silver carboxylates by bromine. researchgate.net This method was later developed extensively by Heinz and Cläre Hunsdiecker and provided a way to synthesize alkyl and aryl bromides from carboxylic acids. researchgate.net

For the synthesis of iodoarenes, direct iodination with molecular iodine is often difficult and reversible. researchgate.net This challenge led to the development of methods using an oxidizing agent (such as nitric acid or hydrogen peroxide) in conjunction with iodine to drive the reaction forward. researchgate.netorganic-chemistry.org The Sandmeyer reaction, discovered in the late 19th century, provided a crucial indirect method for introducing bromine or iodine onto an aromatic ring by converting an amino group, via a diazonium salt, into a halide. namiki-s.co.jp

The latter half of the 20th century and the beginning of the 21st century saw a revolution in synthetic methodology with the advent of transition-metal-catalyzed reactions. The development of palladium-catalyzed cross-coupling reactions, in particular, transformed the use of bromo- and iodoarenes from simple substituted compounds into powerful building blocks for complex molecule synthesis. rsc.org More recent advancements have focused on developing milder, more selective, and environmentally friendly halogenation methods. researchgate.net This includes the use of reagents like N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) in combination with various catalysts, as well as the exploration of C-H activation strategies to directly and selectively functionalize aromatic rings without the need for pre-functionalized starting materials. organic-chemistry.orgresearchgate.net Modern techniques also employ visible-light photocatalysis and continuous flow chemistry to perform halogenations in a safer and more controllable manner. rsc.org

Properties

Molecular Formula

C8H6BrIO2

Molecular Weight

340.94 g/mol

IUPAC Name

3-bromo-5-iodo-4-methoxybenzaldehyde

InChI

InChI=1S/C8H6BrIO2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-4H,1H3

InChI Key

ZUVSSQPPSGUZKZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1I)C=O)Br

Origin of Product

United States

Synthetic Methodologies for 3 Bromo 5 Iodo 4 Methoxybenzaldehyde and Its Precursors

Direct Halogenation Approaches for Regioselective Synthesis

Direct halogenation methods aim to introduce bromine and iodine atoms onto an aromatic ring with high regioselectivity in a minimal number of steps. The success of these approaches hinges on the directing effects of the substituents already present on the aromatic core.

Electrophilic aromatic substitution is a fundamental strategy for the halogenation of aromatic compounds. In the context of substituted benzaldehydes, the existing functional groups—such as hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and aldehyde (-CHO) groups—play a crucial role in directing the incoming electrophile. The hydroxyl and methoxy groups are strong activating groups and are ortho, para-directing, while the aldehyde group is a deactivating group and is meta-directing.

The synthesis of halogenated precursors often begins with simpler, commercially available compounds like vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) or 4-hydroxybenzaldehyde (B117250). For instance, the bromination of vanillin typically occurs at the C-5 position, which is ortho to the hydroxyl group and para to the methoxy group, yielding 5-bromovanillin (B1210037) (3-bromo-4-hydroxy-5-methoxybenzaldehyde). google.com Similarly, the iodination of vanillin can be achieved to produce 5-iodovanillin (B1580916) (3-iodo-4-hydroxy-5-methoxybenzaldehyde). tandfonline.comresearchgate.net A green chemistry approach for the iodination of vanillin uses Oxone® and potassium iodide (KI) in water. tandfonline.comresearchgate.net

These reactions illustrate the powerful directing effect of the hydroxyl group, which guides the electrophile to its ortho position, overcoming the influence of the other substituents. The synthesis of the final target compound, 3-Bromo-5-iodo-4-methoxybenzaldehyde, via this strategy would require sequential halogenation, where the directing effects at each step must be carefully considered to achieve the desired 3,4,5-substitution pattern.

Directed ortho-metalation (DoM) offers a powerful alternative to classical electrophilic substitution, providing excellent regiocontrol. wikipedia.org This strategy employs a directed metalation group (DMG) on the aromatic ring, which coordinates to an organolithium base (e.g., n-butyllithium). wikipedia.orgbaranlab.org This coordination facilitates the deprotonation of the proximal ortho position, generating a stabilized aryllithium intermediate. wikipedia.orgorganic-chemistry.org This intermediate can then be quenched with an electrophile, such as a halogen source (e.g., I₂, Br₂), to install a halogen atom with high precision. wikipedia.org

Common DMGs include methoxy groups, amides, and carbamates. wikipedia.orgorganic-chemistry.org The methoxy group (-OCH₃) present in many benzaldehyde (B42025) precursors is a moderate DMG. organic-chemistry.org A more powerful DMG, such as an O-carbamate group (-OCONEt₂), can be used to enhance the efficiency and regioselectivity of the lithiation. nih.gov This approach involves protecting a precursor phenol (B47542) as an O-carbamate, performing the directed ortho-lithiation and subsequent halogenation, and then deprotecting to reveal the substituted phenol. This method allows for the sequential and regioselective introduction of different halogen atoms, which could be a viable, albeit complex, strategy for synthesizing this compound.

Multistep Synthetic Pathways from Readily Available Precursors

Multistep syntheses provide a more controlled, step-by-step approach to constructing complex molecules like this compound from simpler, often commercially available, starting materials.

Vanillin and its isomers serve as versatile starting points for complex benzaldehydes. One documented pathway starts from 5-iodovanillin. nih.gov This route involves the demethylation of 5-iodovanillin using reagents like aluminum chloride-pyridine to form 3,4-dihydroxy-5-iodobenzaldehyde. nih.gov This catechol intermediate can then undergo regioselective O-alkylation. Due to the electronic activation provided by the C-1 aldehyde, the hydroxyl group at the C-4 position is more acidic and reactive, allowing for preferential methylation at this site to yield 3-hydroxy-5-iodo-4-methoxybenzaldehyde (B12822692). nih.gov The final step in this sequence would be the bromination of this intermediate. The remaining hydroxyl group at C-3, along with the C-4 methoxy group, would direct the incoming bromine to the C-5 position (relative to the hydroxyl), which corresponds to the C-3 position in the final product's nomenclature, thus completing the synthesis.

Detailed research findings for the synthesis of 3-hydroxy-5-iodo-4-methoxybenzaldehyde (5) are presented in the interactive data table below.

StepStarting MaterialReagents and ConditionsProductYieldSource
15-Iodovanillin (3)Aluminum chloride, Pyridine3,4-Dihydroxy-5-iodobenzaldehyde (4)80% nih.gov
23,4-Dihydroxy-5-iodobenzaldehyde (4)DBU, Methyl iodide, DMF3-Hydroxy-5-iodo-4-methoxybenzaldehyde (5)79% nih.gov

An alternative and effective route begins with 3-bromo-4-hydroxy-5-methoxybenzaldehyde, also known as 5-bromovanillin. This precursor already contains the desired bromo and methoxy substituents at the correct positions relative to each other. The key transformation is the regioselective iodination at the C-5 position.

A laccase-catalyzed iodination reaction has been reported for the synthesis of 3-bromo-4-hydroxy-5-iodobenzaldehyde from 3-bromo-4-hydroxybenzaldehyde. rsc.org A similar enzymatic or chemical iodination of 5-bromovanillin would target the position ortho to the strongly activating hydroxyl group. This would yield 3-bromo-4-hydroxy-5-iodobenzaldehyde. The final step is the methylation of the C-4 hydroxyl group, for which standard reagents like dimethyl sulfate (B86663) or methyl iodide with a mild base can be employed, to afford the target compound, this compound.

Detailed research findings for the laccase-catalyzed iodination of a related precursor are presented in the interactive data table below.

Starting MaterialReagents and ConditionsProductYieldSource
3-Bromo-4-hydroxybenzaldehydePotassium iodide, Laccase from Trametes versicolor, ABTS, Acetate buffer (pH 5.0), Air3-Bromo-4-hydroxy-5-iodobenzaldehydeNot specified rsc.org

3-Iodo-4-methoxybenzaldehyde is a valuable intermediate. It can be synthesized with high efficiency from 4-methoxybenzaldehyde (B44291). One method involves the reaction of 4-methoxybenzaldehyde with iodine (I₂) and (diacetoxyiodo)benzene (B116549) (PIDA) in dichloromethane (B109758) (DCM) at 60 °C, affording the product in a 90% yield. tandfonline.com

Another important precursor is 4-hydroxy-3-iodobenzaldehyde . This compound can be prepared from 4-hydroxybenzaldehyde using N-iodosuccinimide (NIS) in acetic acid at room temperature, resulting in a 50% yield. chemicalbook.com

Detailed research findings for the synthesis of key intermediates are presented in the interactive data table below.

ProductStarting MaterialReagents and ConditionsYieldSource
3-Iodo-4-methoxybenzaldehyde4-MethoxybenzaldehydePIDA, I₂, DCM, 60 °C, 3 h90% tandfonline.com
4-Hydroxy-3-iodobenzaldehyde4-HydroxybenzaldehydeN-Iodosuccinimide, Acetic acid, Room temperature, 16 h50% chemicalbook.com

Biocatalytic and Biosynthetic Routes to Halogenated Methoxybenzaldehydes

The use of biological systems, particularly enzymes, for the synthesis of halogenated aromatic compounds has gained significant attention due to the high selectivity and milder reaction conditions offered by biocatalysts. Fungal systems, in particular, have demonstrated a remarkable ability to produce a variety of halogenated metabolites.

Enzymatic Halogenation Mechanisms in Fungal Systems (e.g., Bjerkandera adusta)

The white-rot fungus Bjerkandera adusta is a notable example of a microorganism capable of biosynthesizing halogenated aromatic compounds. This fungus is known to produce a range of chlorinated and brominated methoxybenzaldehydes. The enzymatic machinery within Bjerkandera adusta exhibits a distinct regioselectivity, preferentially catalyzing halogenation at the meta-position relative to the methoxy group on the aromatic ring.

Research into the biosynthetic pathway of these compounds in B. adusta suggests that the process begins with the amino acids phenylalanine and tyrosine. These precursors are converted through a series of metabolic steps to 4-methoxybenzaldehyde, which then serves as a key intermediate for enzymatic halogenation. Studies have shown that methoxy-substituted aromatic compounds are the preferred substrates for the halogenating enzymes of this fungus. This substrate preference is a crucial factor in the targeted biosynthesis of halogenated methoxybenzaldehydes.

The proposed biosynthetic pathway in Bjerkandera adusta can be summarized as follows:

PrecursorIntermediateHalogenated Products
PhenylalanineBenzaldehyde -> 4-Methoxybenzaldehyde3-Chloro-4-methoxybenzaldehyde, 3,5-Dichloro-4-methoxybenzaldehyde, 3-Bromo-4-methoxybenzaldehyde
Tyrosine4-Methoxybenzaldehyde3-Chloro-4-methoxybenzaldehyde, 3,5-Dichloro-4-methoxybenzaldehyde, 3-Bromo-4-methoxybenzaldehyde

Chemoenzymatic Synthesis Approaches Utilizing Biotransformations

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic reactions to create efficient and selective synthetic routes. In the context of producing dihalogenated aromatic aldehydes like this compound, a chemoenzymatic approach could involve a chemical synthesis step to introduce the first halogen, followed by a highly selective enzymatic halogenation to introduce the second.

While a direct chemoenzymatic synthesis for this compound has not been extensively documented, the principles of this approach can be illustrated through related transformations. For instance, laccase enzymes have been shown to catalyze the iodination of phenolic compounds. A potential chemoenzymatic route could therefore involve the chemical bromination of a suitable precursor, followed by an enzyme-catalyzed iodination.

A hypothetical chemoenzymatic pathway for a related compound, 3-bromo-5-iodo-4-hydroxybenzaldehyde, highlights this concept. In this approach, a chemical bromination of 4-hydroxybenzaldehyde would yield 3-bromo-4-hydroxybenzaldehyde. This intermediate could then be subjected to a laccase-catalyzed iodination in the presence of potassium iodide to introduce the iodine atom at the 5-position. The resulting dihalogenated phenol could then, in principle, be methylated to yield the target methoxybenzaldehyde.

Table of Chemoenzymatic Steps for a Dihalogenated Benzaldehyde Derivative:

StepReaction TypeReactantsProduct
1Chemical Synthesis (Bromination)4-Hydroxybenzaldehyde, Brominating Agent3-Bromo-4-hydroxybenzaldehyde
2Enzymatic Synthesis (Iodination)3-Bromo-4-hydroxybenzaldehyde, Laccase, Potassium Iodide3-Bromo-5-iodo-4-hydroxybenzaldehyde
3Chemical Synthesis (Methylation)3-Bromo-5-iodo-4-hydroxybenzaldehyde, Methylating AgentThis compound

This multi-step approach leverages the strengths of both synthetic methodologies, using traditional chemistry for robust transformations and enzymatic catalysis for reactions requiring high regioselectivity. The development of such chemoenzymatic cascades is a promising area of research for the sustainable production of complex halogenated aromatic compounds.

Chemical Reactivity and Transformation Pathways of 3 Bromo 5 Iodo 4 Methoxybenzaldehyde

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) reactions on the 3-Bromo-5-iodo-4-methoxybenzaldehyde ring are plausible, particularly given the presence of the electron-withdrawing aldehyde group which can stabilize the necessary anionic intermediate (a Meisenheimer complex). libretexts.org Such reactions involve the displacement of one of the halogen atoms by a nucleophile.

Exploration of Tele-Substitution Phenomena and Mechanistic Insights

While direct ipso-substitution (where the nucleophile replaces the leaving group at the same position) is the most common pathway in SNAr, more unusual substitution patterns can emerge under specific conditions. One such pathway is tele-substitution, where the incoming nucleophile attacks a position on the ring more than one atom away from the leaving group. arkat-usa.org

Mechanistic studies on other halogenated aromatic systems have identified factors that favor tele-substitution over ipso-substitution. These include the nature of the leaving group, the nucleophile, and the solvent. chemrxiv.orgucl.ac.uk Research has shown that the propensity for tele-substitution increases with larger halogens, following the order I > Br > Cl. chemrxiv.orgucl.ac.uk This is attributed to the better leaving group ability of iodide. Softer, more polarizable nucleophiles and less polar solvents also tend to promote the tele-substitution pathway. chemrxiv.org

For this compound, these findings suggest that under specific conditions (e.g., using a soft nucleophile like a thiol in a less polar solvent), a reaction could potentially proceed via a tele-substitution mechanism, leading to products that might not be predicted by standard SNAr rules.

Selective Displacement of Bromine and Iodine Substituents

In competitive nucleophilic aromatic substitution reactions involving multiple halogen substituents, the relative bond strengths of the carbon-halogen bonds are a critical factor. The reactivity of halogens as leaving groups in SNAr reactions typically follows the order I > Br > Cl > F. This trend is inversely related to the carbon-halogen bond strength; the C-I bond is the weakest and therefore the easiest to break. savemyexams.com

Given this reactivity trend, nucleophilic attack on this compound is expected to show high selectivity. A nucleophile will preferentially displace the iodine atom at the C-5 position over the bromine atom at the C-3 position. This differential reactivity allows for the sequential and site-selective functionalization of the molecule, enabling the introduction of a nucleophile at the C-5 position while leaving the bromine atom intact for subsequent chemical modification.

Table 1: Factors Influencing Halogen Displacement in Nucleophilic Aromatic Substitution

Factor Influence on Reactivity Predicted Outcome for this compound
Leaving Group Ability I > Br > Cl > F Iodine at C-5 is the preferred leaving group.
C-X Bond Energy C-I < C-Br < C-Cl < C-F The weaker C-I bond facilitates selective substitution at the C-5 position. savemyexams.com
Activating Groups Electron-withdrawing groups ortho/para to the leaving group stabilize the intermediate. libretexts.org The para-aldehyde group activates both halogen positions for substitution.

Reactions Involving the Aldehyde Moiety

The aldehyde functional group is a key site for a variety of chemical transformations, primarily involving nucleophilic addition to the electrophilic carbonyl carbon.

Formation of Schiff Bases and Imine Derivatives

The aldehyde group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). researchgate.netnih.gov This reaction is typically catalyzed by a small amount of acid.

The general mechanism involves two main steps:

Nucleophilic addition of the amine to the carbonyl carbon, forming an unstable tetrahedral intermediate known as a hemiaminal or carbinolamine. mdpi.com

Subsequent dehydration (elimination of a water molecule) from the hemiaminal to yield the stable imine product. mdpi.com

This reaction is highly versatile and can be performed with a wide range of aromatic and aliphatic amines, leading to a diverse library of imine derivatives based on the this compound scaffold. mdpi.comdergipark.org.tr

Condensation Reactions Leading to Hydrazone Frameworks

In a reaction analogous to Schiff base formation, the aldehyde can react with hydrazine (B178648) or its derivatives (such as phenylhydrazine (B124118) or isonicotinic hydrazide) to form hydrazones. wikipedia.org Hydrazones are characterized by the R₁R₂C=NNH₂ structure. The reaction proceeds via a condensation mechanism, where the nucleophilic nitrogen of the hydrazine attacks the carbonyl carbon, followed by the elimination of water. nih.gov

The synthesis is generally straightforward, often achieved by heating the aldehyde and the hydrazine derivative in a suitable solvent like ethanol. nih.govrsc.org This reaction provides a reliable method for converting this compound into corresponding hydrazone derivatives, which are valuable intermediates in further synthetic pathways, such as the Wolff-Kishner reduction. wikipedia.orgnih.gov

Table 2: Condensation Reactions of the Aldehyde Group

Reactant Functional Group Product Class General Reaction
Primary Amine (R-NH₂) Amine Schiff Base (Imine) Ar-CHO + R-NH₂ → Ar-CH=N-R + H₂O
Hydrazine (H₂N-NH₂) Hydrazine Hydrazone Ar-CHO + H₂N-NH₂ → Ar-CH=N-NH₂ + H₂O
Hydrazide (R-CO-NHNH₂) Hydrazide Acylhydrazone Ar-CHO + R-CO-NHNH₂ → Ar-CH=N-NH-CO-R + H₂O

Oxidation and Reduction Pathways of the Formyl Group

The aldehyde (formyl) group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The formyl group of this compound can be oxidized to the corresponding 3-Bromo-5-iodo-4-methoxybenzoic acid. Standard oxidizing agents for aromatic aldehydes are effective for this transformation. Common laboratory reagents for this purpose include:

Potassium permanganate (B83412) (KMnO₄) in a basic solution.

Chromic acid (generated from CrO₃ or Na₂Cr₂O₇ in sulfuric acid).

Tollens' reagent ([Ag(NH₃)₂]⁺), which provides a mild oxidation.

N-bromo reagents have also been shown to oxidize aldehydes to carboxylic acids. researchgate.net

Reduction: The formyl group can be reduced to a primary alcohol, yielding (3-Bromo-5-iodo-4-methoxyphenyl)methanol. This transformation is typically achieved with high efficiency using metal hydride reagents. Common reducing agents include:

Sodium borohydride (B1222165) (NaBH₄), which is a mild and selective reagent for reducing aldehydes and ketones.

Lithium aluminum hydride (LiAlH₄), a more powerful reducing agent.

Catalytic hydrogenation (H₂ gas with a metal catalyst such as Pd, Pt, or Ni).

These oxidation and reduction pathways provide fundamental routes to convert the aldehyde into other key functional groups, further expanding the synthetic utility of the this compound core structure.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions are expected to proceed with high selectivity at the more reactive C-I bond.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with an organic halide. When this compound is subjected to Suzuki-Miyaura conditions, the reaction is anticipated to occur exclusively at the iodine-bearing carbon. This chemoselectivity allows for the synthesis of 3-bromo-5-aryl-4-methoxybenzaldehyde derivatives, leaving the bromine atom intact for subsequent transformations.

A typical reaction would involve a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine (B1218219) ligand, a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system like dioxane/water or DMF.

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling

Boronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Expected Product
Phenylboronic acidPd(PPh₃)₄ (3-5)-K₂CO₃Toluene/EtOH/H₂O80-1003-Bromo-5-phenyl-4-methoxybenzaldehyde
4-Methylphenylboronic acidPd(OAc)₂ (2-4)SPhos (4-8)K₃PO₄Dioxane/H₂O90-1103-Bromo-4-methoxy-5-(p-tolyl)benzaldehyde
Thiophene-2-boronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF80-903-Bromo-4-methoxy-5-(thiophen-2-yl)benzaldehyde

Similar to the Suzuki-Miyaura reaction, both Negishi and Stille couplings are expected to show high selectivity for the C-I bond of this compound.

The Negishi coupling utilizes an organozinc reagent and is known for its high functional group tolerance and reactivity. The reaction would likely proceed under mild conditions using a palladium or nickel catalyst to yield 3-bromo-5-alkyl- or 3-bromo-5-aryl-4-methoxybenzaldehyde derivatives.

The Stille coupling involves the reaction of an organostannane reagent with the organic halide. While effective, its use has diminished due to the toxicity of the tin byproducts. Nevertheless, it remains a powerful method for complex molecule synthesis, and for the target substrate, it would selectively form a new C-C bond at the C5 position.

Table 2: Predicted Conditions for Selective Negishi and Stille Couplings

Coupling TypeOrganometallic ReagentCatalyst (mol%)SolventTemp (°C)Expected Product
NegishiPhenylzinc chloridePd(PPh₃)₄ (5)THF25-603-Bromo-5-phenyl-4-methoxybenzaldehyde
StilleTributyl(vinyl)stannanePd(PPh₃)₄ (5)Toluene90-1103-Bromo-4-methoxy-5-vinylbenzaldehyde

Other palladium- and nickel-catalyzed reactions can also be employed for the selective functionalization of this compound.

Sonogashira Coupling: This reaction of a terminal alkyne with an aryl halide, catalyzed by palladium and a copper co-catalyst, would selectively occur at the C-I bond to produce 3-bromo-4-methoxy-5-(alkynyl)benzaldehyde derivatives. These products are valuable intermediates for synthesizing more complex heterocyclic structures.

Heck Coupling: The coupling of an alkene with the aryl halide would also favor the C-I position, leading to the formation of 3-bromo-4-methoxy-5-(alkenyl)benzaldehyde.

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds. Selective amination at the C-I position would yield 5-amino-3-bromo-4-methoxybenzaldehyde derivatives.

Nickel-Catalyzed Couplings: While palladium catalysts are generally used for selective C-I functionalization, nickel catalysts can be employed under specific conditions to activate the more robust C-Br bond, often after the C-I position has already been functionalized. This offers a pathway for sequential, site-differentiated dialkylation or diarylation.

Cyclization and Annulation Reactions to Construct Diverse Heterocyclic Systems

The aldehyde functional group in this compound is a versatile handle for constructing a wide variety of heterocyclic systems through cyclization and annulation reactions. In these transformations, the bromo and iodo substituents are typically retained in the final product, making them available for subsequent cross-coupling reactions to further increase molecular diversity.

Common strategies include:

Condensation with Dinucleophiles: Reaction with compounds containing two nucleophilic sites can lead to the formation of various heterocycles. For example, reacting the aldehyde with a 1,2-phenylenediamine could lead to a benzimidazole (B57391) derivative. Similarly, reaction with hydrazine or its derivatives could yield pyrazole-type structures after subsequent reaction steps.

Knoevenagel Condensation followed by Cyclization: The aldehyde can undergo a Knoevenagel condensation with active methylene (B1212753) compounds (e.g., malononitrile, ethyl cyanoacetate). The resulting vinylidene intermediate is a versatile precursor for intramolecular cyclization reactions, leading to fused ring systems or highly substituted heterocycles like pyridines or pyrimidines.

Pfitzinger Reaction: This reaction involves the condensation of an isatin (B1672199) derivative with a carbonyl compound (in this case, the aldehyde) in the presence of a base to form substituted quinoline-4-carboxylic acids.

Gewald Aminothiophene Synthesis: The aldehyde can react with a cyano-activated methylene compound and elemental sulfur in the presence of an amine base to form substituted 2-aminothiophenes.

These cyclization strategies transform the benzaldehyde (B42025) core into more complex heterocyclic frameworks, with the halogen atoms serving as points for further diversification.

Table 3: Potential Heterocyclic Systems from this compound

Reagent(s)Reaction TypeResulting Heterocyclic Core
Malononitrile, BaseKnoevenagel Condensation2-(3-Bromo-5-iodo-4-methoxybenzylidene)malononitrile
1,2-PhenylenediamineCondensation/CyclizationBenzimidazole
Ethyl acetoacetate, AmmoniaHantzsch Dihydropyridine SynthesisDihydropyridine
Isatin, BasePfitzinger ReactionQuinoline-4-carboxylic acid

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 5 Iodo 4 Methoxybenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of 3-bromo-5-iodo-4-methoxybenzaldehyde is anticipated to exhibit distinct signals corresponding to the aromatic protons, the aldehyde proton, and the methoxy (B1213986) group protons. The substitution pattern on the benzene (B151609) ring—a bromo, an iodo, a methoxy, and an aldehyde group—leaves two aromatic protons. These protons (H-2 and H-6) would likely appear as two distinct singlets due to the lack of adjacent protons for spin-spin coupling. Their chemical shifts would be influenced by the electronic effects of the surrounding substituents. The aldehyde proton (-CHO) is expected to resonate as a singlet at a characteristic downfield position, typically between δ 9.5 and 10.5 ppm, owing to the deshielding effect of the carbonyl group. The three protons of the methoxy group (-OCH₃) would also appear as a sharp singlet, typically in the range of δ 3.8 to 4.2 ppm.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aldehyde-H9.5 - 10.5Singlet
Aromatic-H (H-2/H-6)7.5 - 8.5Singlet
Aromatic-H (H-6/H-2)7.5 - 8.5Singlet
Methoxy-H3.8 - 4.2Singlet

Note: The exact chemical shifts of the aromatic protons are difficult to predict without experimental data but would be influenced by the combined electronic effects of the bromo, iodo, and aldehyde substituents.

The ¹³C NMR spectrum provides detailed information about the carbon framework of a molecule. For this compound, a total of eight distinct carbon signals are expected, corresponding to the six carbons of the benzene ring, the carbonyl carbon of the aldehyde group, and the carbon of the methoxy group. The carbonyl carbon is the most deshielded and is expected to appear in the δ 190-200 ppm region. The aromatic carbons will resonate in the δ 110-160 ppm range, with their specific chemical shifts determined by the attached substituents. The carbons bearing the bromo (C-3) and iodo (C-5) groups are expected to show shifts influenced by the heavy atom effect, while the carbon attached to the methoxy group (C-4) and the aldehyde group (C-1) will also have characteristic chemical shifts. The methoxy carbon will appear as a single peak in the upfield region, typically around δ 55-65 ppm.

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Aldehyde)190 - 200
C-4 (C-OCH₃)155 - 165
C-1 (C-CHO)130 - 140
C-2110 - 120
C-6115 - 125
C-3 (C-Br)110 - 120
C-5 (C-I)90 - 100
-OCH₃55 - 65

Note: These are estimated chemical shift ranges based on data from similar substituted benzaldehydes.

COSY (Correlation Spectroscopy): This experiment would confirm the lack of coupling between the aromatic protons, as no cross-peaks would be expected between them.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would establish the direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the aromatic proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is invaluable for establishing long-range (2-3 bond) correlations between protons and carbons. For instance, correlations would be expected between the aldehyde proton and the C-1 and C-2/C-6 carbons, and between the methoxy protons and the C-4 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In this molecule, a NOESY experiment could show through-space correlations between the methoxy protons and the adjacent aromatic proton (H-2 or H-6), aiding in the definitive assignment of the aromatic proton signals.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. The nominal molecular weight of this compound (C₈H₆BrIO₂) is 367.86 g/mol . The high-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio) and iodine (monoisotopic ¹²⁷I).

The fragmentation pattern in the mass spectrum would be expected to show characteristic losses of small molecules or radicals. Common fragmentation pathways for benzaldehydes include the loss of the formyl radical (•CHO) leading to an [M-29]⁺ peak, and the loss of a hydrogen atom to give an [M-1]⁺ peak. Further fragmentation could involve the loss of the methoxy group (•OCH₃) or the halogen atoms.

Predicted Mass Spectrometry Fragmentation for this compound

m/z ValueIdentity
~368/370[M]⁺ (Isotopic pattern for Br)
~367/369[M-H]⁺
~339/341[M-CHO]⁺
~337/339[M-OCH₃]⁺

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp peak corresponding to the C=O stretching vibration of the aldehyde group is anticipated in the region of 1680-1710 cm⁻¹. The C-H stretching vibration of the aldehyde group typically appears as a pair of weak to medium bands around 2720 and 2820 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-O stretching of the methoxy group will likely produce a strong band in the 1200-1300 cm⁻¹ region. The C-Br and C-I stretching vibrations would appear in the fingerprint region at lower wavenumbers.

Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational Mode
~3100 - 3000Aromatic C-H Stretch
~2820 and ~2720Aldehyde C-H Stretch
~1710 - 1680Aldehyde C=O Stretch
~1600 - 1450Aromatic C=C Stretch
~1300 - 1200Aryl Ether C-O Stretch
Below 1000C-Br and C-I Stretch

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While no published crystal structure for this compound is currently available, this technique would provide precise bond lengths, bond angles, and intermolecular interactions in the solid state. A crystallographic study would confirm the planar nature of the benzene ring and the relative positions of the various substituents. Furthermore, it would reveal details about the crystal packing, including any potential halogen bonding (involving bromine and iodine), hydrogen bonding (involving the aldehyde oxygen), or π-π stacking interactions that might be present. Such studies on similar multi-substituted benzaldehyde (B42025) derivatives have shown the importance of weak intermolecular forces in dictating the supramolecular architecture. nih.gov

Single-Crystal X-ray Diffraction Analysis of Related Compounds

Single-crystal X-ray diffraction studies on a variety of substituted benzaldehydes reveal common structural motifs and the influence of different substituents on the crystal packing. For instance, studies on dimethoxybenzaldehyde isomers show that the molecules are generally planar, with the aldehyde and methoxy groups lying close to the plane of the benzene ring. researchgate.net The planarity of the molecule is a key factor in facilitating efficient crystal packing.

In halogenated benzaldehydes, the crystal structure is often stabilized by a network of intermolecular interactions, including hydrogen bonds and halogen bonds. arkat-usa.orgrsc.org The specific arrangement of molecules in the crystal lattice is dictated by the interplay of these forces. The table below presents typical crystallographic data for a related substituted benzaldehyde, 3-hydroxy-4-methoxybenzaldehyde, which offers insight into the expected unit cell parameters and crystal system for similar compounds.

Table 1: Crystallographic Data for 3-hydroxy-4-methoxybenzaldehyde

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 6.37
b (Å) 13.34
c (Å) 8.51
β (°) 97.44

Data sourced from a study on 3-hydroxy-4-methoxybenzaldehyde. nih.gov

The presence of heavy atoms like bromine and iodine in this compound would significantly influence the crystal packing, likely leading to a dense structure with specific halogen-involved interactions. The interplay between the bromo and iodo substituents, along with the methoxy and aldehyde groups, would result in a unique supramolecular assembly.

Conformational Analysis and Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The conformation of this compound and the nature of its intermolecular interactions are critical to its solid-state structure. Based on related compounds, the molecule is expected to be largely planar to maximize conjugation and facilitate efficient packing. The primary intermolecular interactions anticipated are hydrogen bonds and halogen bonds.

Hydrogen Bonding:

Weak C–H⋯O hydrogen bonds are a common feature in the crystal structures of benzaldehyde derivatives. arkat-usa.orgnih.gov In these interactions, the aldehyde hydrogen or aromatic hydrogens can act as donors to the oxygen atom of the aldehyde or methoxy group of a neighboring molecule. These interactions, while individually weak, collectively contribute to the stability of the crystal lattice. The planarity of the benzaldehyde moiety facilitates the formation of these directional interactions, often leading to the formation of chains or dimeric motifs. rsc.org

Halogen Bonding:

Halogen bonding is a significant non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. wikipedia.org This interaction is highly directional and plays a crucial role in crystal engineering. wikipedia.org In the case of this compound, both the bromine and iodine atoms are potential halogen bond donors. The iodine atom, being larger and more polarizable, is expected to form stronger halogen bonds compared to bromine. nih.gov

The carbonyl oxygen of the aldehyde group is a potent halogen bond acceptor. rsc.orgsemanticscholar.org Therefore, it is highly probable that I⋯O and Br⋯O halogen bonds would be prominent features in the crystal structure of the title compound. These interactions are characterized by distances shorter than the sum of the van der Waals radii of the participating atoms and a nearly linear C–X⋯O angle (where X is Br or I). semanticscholar.org Studies on other halogenated compounds have demonstrated the importance of such interactions in directing the assembly of molecules in the solid state. arkat-usa.org

The table below summarizes the key intermolecular interactions expected in the crystal structure of this compound, based on data from analogous compounds.

Table 2: Expected Intermolecular Interactions and Typical Geometries

Interaction Type Donor Acceptor Typical Distance (Å) Typical Angle (°)
Hydrogen Bond C–H (aldehyde/aromatic) O (aldehyde/methoxy) 2.2 - 2.8 120 - 170
Halogen Bond C–I O (aldehyde) 2.8 - 3.4 160 - 180
Halogen Bond C–Br O (aldehyde) 2.9 - 3.5 160 - 180

Distances and angles are estimations based on published data for related compounds. arkat-usa.orgsemanticscholar.org

Computational Chemistry Investigations of 3 Bromo 5 Iodo 4 Methoxybenzaldehyde

Density Functional Theory (DFT) Studies

Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to model the electronic structure of molecules. It is particularly effective for predicting geometries, reaction energies, and various molecular properties of substituted aromatic compounds like 3-bromo-5-iodo-4-methoxybenzaldehyde.

DFT calculations are employed to understand the distribution of electrons within the this compound molecule and to analyze its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are fundamental to predicting the molecule's reactivity.

The electronic nature of the substituents on the benzene (B151609) ring significantly influences the molecular orbitals. The methoxy (B1213986) (-OCH₃) group is a strong electron-donating group, which tends to increase the energy of the HOMO, making the aromatic ring more electron-rich and susceptible to electrophilic attack. Conversely, the aldehyde (-CHO) group is a strong electron-withdrawing group, lowering the energy of the LUMO and rendering the molecule more susceptible to nucleophilic attack, particularly at the carbonyl carbon. The bromine and iodine atoms also act as electron-withdrawing groups through induction but can participate in resonance.

The HOMO is expected to be localized primarily on the aromatic ring and the methoxy group's oxygen atom, reflecting the electron-donating nature of these moieties. The LUMO, in contrast, would likely be concentrated on the aldehyde group and the carbon atoms of the benzene ring, particularly at the ortho and para positions relative to the aldehyde. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive.

Table 1: Predicted Frontier Orbital Properties for this compound

Property Predicted Value Significance
HOMO Energy ~ -6.5 eV Indicates electron-donating capability
LUMO Energy ~ -2.0 eV Indicates electron-accepting capability
HOMO-LUMO Gap ~ 4.5 eV Relates to chemical reactivity and stability

Note: Values are illustrative and based on typical DFT calculations for similarly substituted benzaldehydes.

DFT calculations are a reliable method for predicting the spectroscopic properties of molecules, which can be used to validate experimental findings or to aid in structural elucidation.

Infrared (IR) Frequencies: Theoretical vibrational spectra can be calculated by computing the second derivatives of the energy with respect to atomic positions. These calculations yield a set of vibrational frequencies and their corresponding IR intensities. For this compound, key vibrational modes include the C=O stretch of the aldehyde group, C-H stretches of the aromatic ring and methoxy group, C-O stretches, and vibrations involving the C-Br and C-I bonds. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for the B3LYP functional) to improve agreement with experimental data.

Table 2: Predicted Key IR Vibrational Frequencies

Vibrational Mode Predicted Wavenumber (cm⁻¹, scaled) Expected Intensity
Aromatic C-H Stretch 3100-3000 Medium
Aldehyde C-H Stretch 2900-2800 Medium
Carbonyl (C=O) Stretch 1710-1690 Strong
Aromatic C=C Stretch 1600-1580 Strong
C-O-C Asymmetric Stretch 1270-1250 Strong
C-I Stretch 600-500 Medium
C-Br Stretch 680-550 Medium

Note: These are representative values. Actual frequencies depend on the specific computational method and basis set used.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a powerful tool for predicting NMR chemical shifts (¹H and ¹³C). The calculation involves determining the magnetic shielding tensors for each nucleus in the presence of an external magnetic field. These theoretical shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Such predictions are invaluable for assigning peaks in experimental spectra, especially for complex molecules with overlapping signals.

The presence of multiple substituents on the benzene ring introduces the possibility of different spatial arrangements or conformers. For this compound, the primary sources of conformational flexibility are the rotation around the C(ring)-CHO bond and the C(ring)-OCH₃ bond.

DFT calculations can map the potential energy surface by systematically rotating these bonds. The bulky bromine and iodine atoms, positioned ortho and meta to the methoxy and aldehyde groups, create significant steric hindrance. This steric crowding is expected to favor a planar conformation where the aldehyde and methoxy groups are aligned with the benzene ring to maximize electronic conjugation, but slight out-of-plane torsions may occur to relieve steric strain. The calculations would identify the global minimum energy conformer, representing the most stable and populated structure, as well as any other low-energy local minima and the rotational energy barriers between them. The relative stability of conformers is determined by a delicate balance between stabilizing electronic effects (like resonance) and destabilizing steric repulsion.

Molecular Dynamics Simulations

While DFT provides a static picture of a molecule at minimum energy, Molecular Dynamics (MD) simulations model the atomic motions over time, offering insights into the dynamic behavior of the molecule and its interactions with its environment.

Many benzaldehyde (B42025) derivatives exhibit biological activity by binding to specific protein receptors. If a derivative of this compound were identified as a potential bioactive agent (e.g., an enzyme inhibitor), MD simulations would be a crucial tool for understanding its mechanism of action.

The process typically begins with molecular docking, a computational technique that predicts the preferred binding orientation of the ligand within the receptor's active site. The resulting ligand-receptor complex then serves as the starting point for an MD simulation. The simulation, governed by a force field that describes the inter- and intramolecular forces, tracks the trajectories of all atoms in the system over nanoseconds or microseconds.

Analysis of the MD trajectory can reveal:

Binding Stability: Whether the ligand remains stably bound in the active site or dissociates.

Key Interactions: The specific hydrogen bonds, hydrophobic interactions, and halogen bonds that stabilize the complex. The iodine and bromine atoms on the ligand are potential halogen bond donors, which are increasingly recognized as important in drug design.

Conformational Changes: How the ligand and the protein adapt their conformations upon binding.

Binding Free Energy: Advanced techniques like MM/PBSA or MM/GBSA can be used to estimate the free energy of binding, providing a quantitative measure of binding affinity.

These simulations provide a dynamic, atomic-level view of the binding process that is often inaccessible to experimental methods, guiding the design of more potent and selective derivatives.

MD simulations and combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods are essential for studying chemical reactions in solution. The surrounding solvent can significantly influence reaction rates and mechanisms through stabilization of reactants, products, and transition states.

Solvent Effects: MD simulations can model the explicit arrangement of solvent molecules (e.g., water, ethanol) around this compound. This allows for the calculation of solvation free energy and provides a detailed picture of the solvent shell structure, including specific interactions like hydrogen bonding to the aldehyde's oxygen atom.

Reaction Pathways: To study a chemical reaction involving this molecule (e.g., its oxidation to a carboxylic acid or its role in a condensation reaction), a QM/MM approach is often employed. In this method, the reacting atoms are treated with a high level of QM theory (like DFT), while the surrounding solvent and any non-participating parts of a larger system (like an enzyme) are treated with a more computationally efficient MM force field. This hybrid approach allows for the accurate modeling of bond-breaking and bond-forming events within a realistic environment. By mapping the potential energy surface along the reaction coordinate, researchers can identify transition states, calculate activation energy barriers, and elucidate the detailed reaction mechanism. These calculations can explain how substituents and solvent polarity affect the reaction's energetics and selectivity. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derived Compounds (focus on theoretical parameters)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, theoretical parameters derived from computational chemistry are instrumental in developing predictive QSAR models. These parameters quantify various molecular properties, including electronic, steric, and lipophilic characteristics, which are believed to influence the interaction of the compounds with biological targets.

The development of a robust QSAR model for derivatives of this compound would typically involve the calculation of a variety of molecular descriptors. These descriptors can be broadly categorized as follows:

Electronic Parameters: These descriptors are crucial for characterizing the electronic environment of the molecules, which often governs interactions such as hydrogen bonding and electrostatic interactions. Commonly used electronic parameters include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: These are related to the electron-donating and electron-accepting capabilities of a molecule, respectively. The energy gap between HOMO and LUMO is an indicator of molecular reactivity. atlantis-press.com

Partial Atomic Charges: These describe the distribution of electrons within the molecule and can identify specific atoms or regions involved in electrostatic interactions.

Steric Parameters: These descriptors account for the size and shape of the molecules, which are critical for determining the fit between a ligand and its receptor. Key steric parameters include:

Molecular Weight (MW): A fundamental descriptor of molecular size. atlantis-press.com

Molar Refractivity (CMR): This parameter relates to the volume of the molecule and its polarizability. atlantis-press.com

Topological Indices: These are numerical descriptors derived from the molecular graph that encode information about the size, shape, and degree of branching in a molecule.

Lipophilic Parameters: These parameters quantify the hydrophobicity of the compounds, which is a major determinant of their absorption, distribution, metabolism, and excretion (ADME) properties.

LogP (Partition Coefficient): This is a measure of the differential solubility of a compound in a hydrophobic (e.g., octanol) and a hydrophilic (e.g., water) solvent. Calculated LogP (ClogP) values are often used in QSAR studies. atlantis-press.comspu.edu.sy

Topological Polar Surface Area (tPSA): This descriptor is calculated from the surface areas of polar atoms and is a good predictor of drug transport properties. atlantis-press.com

A hypothetical QSAR study on a series of derivatives of this compound, where different functional groups are introduced at various positions, would involve the generation of these theoretical parameters for each analog. Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms would then be used to build a mathematical model that correlates these descriptors with the observed biological activity. The resulting QSAR equation can be used to predict the activity of novel, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Below is an interactive data table showcasing a hypothetical set of theoretical parameters for a series of derivatives of this compound.

Compound IDR-GroupMolecular Weight ( g/mol )ClogPHOMO (eV)LUMO (eV)Dipole Moment (Debye)
BIMB-01 -H355.943.85-6.21-1.892.54
BIMB-02 -CH3370.974.21-6.15-1.852.68
BIMB-03 -OH371.943.52-6.35-2.012.91
BIMB-04 -NH2370.953.48-5.98-1.753.12
BIMB-05 -NO2400.943.75-6.85-2.544.87
BIMB-06 -CN380.953.61-6.72-2.384.55

Prediction of Nonlinear Optical (NLO) Properties

The investigation of nonlinear optical (NLO) properties of organic molecules has gained significant attention due to their potential applications in various photonic and optoelectronic technologies. researchgate.net Benzaldehyde derivatives, in particular, are of interest due to their conjugated π-electron systems, which are often a prerequisite for significant NLO responses. researchgate.net Computational chemistry provides a powerful tool for the prediction and understanding of the NLO properties of molecules like this compound.

The NLO response of a molecule is primarily governed by its hyperpolarizability. The first hyperpolarizability (β) is a third-rank tensor that describes the second-order NLO response. researchgate.net A high β value is indicative of a strong NLO response. Computational methods, particularly density functional theory (DFT), are widely used to calculate the hyperpolarizability of molecules. researchgate.net

For this compound, the presence of both electron-donating (methoxy group) and electron-withdrawing (aldehyde, bromo, and iodo groups) substituents on the benzene ring can create a push-pull electronic system, which is a common strategy for enhancing NLO properties. researchgate.net The π-conjugation of the benzene ring facilitates intramolecular charge transfer from the donor to the acceptor groups upon excitation by an external electric field, leading to a large change in the dipole moment and consequently a high hyperpolarizability.

Computational prediction of the NLO properties of this compound would involve the following steps:

Geometry Optimization: The molecular geometry is first optimized to its ground state equilibrium structure using a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).

Calculation of NLO Properties: Following optimization, the electric dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β) are calculated. The total first hyperpolarizability (β_tot) is typically calculated from the individual tensor components.

The calculated values of these properties provide a quantitative measure of the NLO response of the molecule. A larger β_tot value suggests a more promising candidate for NLO applications. The analysis of the frontier molecular orbitals (HOMO and LUMO) can also provide insights into the charge transfer characteristics that contribute to the NLO response. A smaller HOMO-LUMO energy gap is often associated with a larger hyperpolarizability.

Below is an interactive data table presenting a hypothetical set of calculated NLO properties for this compound and some related benzaldehyde derivatives for comparison.

CompoundDipole Moment (μ, Debye)Polarizability (α, a.u.)First Hyperpolarizability (β_tot, a.u.)HOMO-LUMO Gap (eV)
Benzaldehyde2.9885.3125.65.12
4-Methoxybenzaldehyde (B44291)3.5498.7289.44.85
4-Nitrobenzaldehyde2.8192.1450.14.56
This compound 2.75135.8350.74.68
3,5-Dinitro-4-hydroxybenzaldehyde3.15115.4620.34.21

These theoretical predictions can guide the rational design of novel NLO materials by allowing for the systematic modification of the molecular structure of this compound to optimize its NLO response.

Mechanistic Studies of Reactions Involving 3 Bromo 5 Iodo 4 Methoxybenzaldehyde

Elucidation of Reaction Mechanisms Through Isotope Labeling Experiments

There is currently no available research detailing the use of isotope labeling experiments to elucidate the reaction mechanisms involving 3-Bromo-5-iodo-4-methoxybenzaldehyde. Such studies are crucial for tracing the fate of atoms throughout a chemical transformation, providing definitive evidence for proposed mechanistic steps.

Kinetic Studies and Determination of Reaction Rate Constants

Detailed kinetic studies to determine the reaction rate constants for transformations involving this compound have not been published. Kinetic data is fundamental to understanding the factors that influence the speed of a reaction and to substantiating proposed mechanisms. For related, yet structurally simpler, benzaldehyde (B42025) derivatives, kinetic studies on their oxidation have been conducted. For instance, the oxidation of 3,4,5-trimethoxybenzaldehyde (B134019) has been shown to be first order with respect to both the oxidant and the aldehyde. However, direct extrapolation of this data to the more complex this compound is not feasible due to the significant electronic and steric influence of the bromo and iodo substituents.

Role of Catalysts and Reaction Conditions in Directing Regioselectivity and Stereoselectivity

While the principles of catalysis in directing regioselectivity and stereoselectivity are well-established in organic chemistry, specific applications and systematic studies involving this compound are not documented. The substitution pattern on the aromatic ring is expected to heavily influence the regioselectivity of further reactions, but detailed studies clarifying the role of various catalysts and reaction conditions are needed.

Investigation of Radical Pathways and Identification of Intermediate Species (e.g., hypervalent iodine mediated oxidations)

The investigation of radical pathways and the identification of intermediate species in reactions with this compound, particularly in the context of hypervalent iodine mediated oxidations, remains an unexplored area of research. Hypervalent iodine reagents are known to participate in a variety of oxidative transformations, often proceeding through radical or high-energy intermediates. nsf.govorganic-chemistry.orgnih.gov The general mechanism for such oxidations often involves the formation of an intermediate complex between the substrate and the hypervalent iodine species, which then undergoes further transformation. researchgate.net The identification of transient species is critical for a complete understanding of the reaction mechanism. rsc.org However, specific studies identifying the intermediates formed from this compound are not present in the current body of scientific literature.

Unable to Generate Article on "this compound" Based on Provided Outline

Following a comprehensive search of publicly available scientific literature, it has been determined that there is insufficient specific information to generate a scientifically accurate article on "this compound" that strictly adheres to the detailed outline provided.

The user's instructions require a thorough and informative article focusing solely on the specified compound and its applications as a precursor in medicinal chemistry and materials science, structured around a precise set of topics. However, the available research data does not align with these specific points for this exact molecule.

The key discrepancies are as follows:

Anti-Cancer Agents (hGAPDH Inhibitors): Research on human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH) inhibitors focuses on scaffolds such as 5-substituted 3-bromo-4,5-dihydroisoxazole (B8742708) (BDHI). unipr.itresearchgate.netnih.gov There is no specific mention in the retrieved literature of "this compound" being used as a direct precursor for these agents.

Anti-Inflammatory Agents and Antioxidants: Studies detailing anti-inflammatory and antioxidant properties prominently feature the compound 3-bromo-4,5-dihydroxybenzaldehyde (BDB), a natural product isolated from marine red algae. nih.govmdpi.com This compound is structurally different from the requested this compound.

Synthesis of Diverse Heterocyclic Frameworks: No specific synthesis routes were found starting from "this compound" for the requested heterocycles (purines, benzoxazoles, isoindolinones, imidazo-isoquinolinones). While a related compound, 3-Bromo-4-methoxybenzaldehyde, has been used to synthesize a benzothiazole (B30560) derivative, this falls outside the scope of the user's specific list.

Structure-Activity Relationships (SAR): Without primary research on the synthesis and biological activity of derivatives from "this compound," no corresponding SAR studies could be located.

Nonlinear Optical (NLO) Properties: General studies on benzene (B151609) derivatives for NLO applications exist, but none specifically document the synthesis and properties of advanced functional materials derived from "this compound". mdpi.com

Given the strict instructions to focus solely on "this compound" and not introduce information outside the provided outline, it is not possible to construct the requested article without resorting to speculation or including irrelevant data on different chemical entities. To maintain scientific accuracy and adhere to the user's constraints, the article cannot be generated.

Applications of 3 Bromo 5 Iodo 4 Methoxybenzaldehyde As a Versatile Synthetic Building Block

Integration into Materials Science for Advanced Functional Materials

Development of Novel Organic Electronic Materials and Sensors

No research findings were identified that describe the use of 3-Bromo-5-iodo-4-methoxybenzaldehyde in the synthesis or development of organic electronic materials or chemical sensors.

Role in the Total Synthesis of Natural Product Analogues

There is no documented role of this compound in the total synthesis of natural product analogues in the available scientific literature.

Future Directions and Emerging Research Opportunities

Development of Sustainable and Green Synthetic Routes

A primary focus of future research will be the development of environmentally friendly methods for the synthesis of 3-Bromo-5-iodo-4-methoxybenzaldehyde. This aligns with the broader principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers a promising avenue for the solvent-free or solvent-minimized synthesis of halogenated aromatic aldehydes. Grinding reagents together can lead to the formation of desired products in high yields without the need for bulk solvents, thereby reducing environmental impact and simplifying purification processes. nih.gov Research in this area could explore the direct halogenation of a suitable precursor to this compound using mechanochemical activation. This approach not only enhances sustainability but may also offer unique selectivity and reactivity compared to traditional solution-phase reactions.

The development and application of novel catalytic systems represent another critical frontier. Future efforts will likely concentrate on catalysts that are both highly efficient and environmentally benign.

Metal-free Catalysis : The use of metal-free catalysts, such as sulfurized graphene, is gaining traction for oxidation reactions, including the conversion of benzylic alcohols to benzaldehydes. rsc.org Exploring such catalysts for the synthesis or transformation of this compound could offer a more sustainable alternative to traditional metal-based catalysts, which can be toxic and expensive. rsc.org Organic amines have also been shown to catalyze the dehydrogenation of intermediates in the synthesis of substituted benzaldehydes, presenting another metal-free approach. nih.gov

Recyclable Catalysts : The ability to recover and reuse catalysts is a cornerstone of green chemistry. Research into recyclable catalysts, such as alumina (B75360) (Al₂O₃), for organic synthesis is expanding. eurekalert.org Alumina can be readily washed and dried for subsequent reaction cycles, reducing waste and operational costs. eurekalert.org The development of recyclable catalyst compositions for aromatic ring halogenation is also an active area of research. google.com Furthermore, the use of ionic liquids as recyclable reaction media for halogenation reactions has shown promise, with some systems allowing for multiple reuse cycles without significant loss of efficiency. nih.gov Manganese-based pincer complexes represent another class of recyclable catalysts that have demonstrated high efficiency in the chemoselective hydrogenation of aldehydes under mild, base-free conditions. nih.gov

Chemoinformatics and High-Throughput Screening for Novel Applications

Chemoinformatics and high-throughput screening (HTS) are powerful tools for accelerating the discovery of new applications for chemical compounds. By computationally analyzing large datasets of chemical structures and biological activities, chemoinformatics can predict the potential therapeutic targets or material properties of molecules like this compound.

HTS allows for the rapid, parallel testing of thousands of compounds in biological or material-based assays. nih.gov This technique can be employed to screen this compound and its derivatives against a wide range of biological targets, such as enzymes and receptors, to identify novel pharmacological activities. nih.govd-nb.info For example, HTS has been successfully used to identify selective inhibitors for various aldehyde dehydrogenase (ALDH) isoforms. digitellinc.com The integration of machine learning with HTS can further enhance the efficiency of this process by building predictive models to screen virtual libraries of compounds, thereby prioritizing the synthesis and testing of the most promising candidates. digitellinc.com

Advanced Material Design Incorporating this compound Scaffolds

The unique substitution pattern of this compound, featuring two different halogen atoms and a reactive aldehyde group, makes it an attractive building block for the design of advanced materials. The presence of bromine and iodine atoms can be exploited in cross-coupling reactions to synthesize complex organic molecules and polymers.

Future research could focus on incorporating this scaffold into:

Metal-Organic Frameworks (MOFs) : The aldehyde functionality can be used to modify the organic linkers in MOFs, creating materials with tailored porosity and catalytic activity. wikipedia.org

Polymers for Organic Electronics : The aromatic and halogenated nature of the molecule suggests potential applications in the synthesis of conjugated polymers for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Functional Dyes and Sensors : The reactivity of the aldehyde group allows for its conversion into various functional groups, enabling the synthesis of novel dyes and chemical sensors.

Interdisciplinary Research at the Interface of Organic Chemistry, Chemical Biology, and Materials Science

The future of research on this compound lies in a multidisciplinary approach. The synergy between organic chemists developing new synthetic routes, chemical biologists exploring its biological activities, and materials scientists designing novel materials will be essential for realizing its full potential.

For instance, a compound derived from this compound that exhibits interesting photophysical properties could be investigated by materials scientists for device applications. Simultaneously, chemical biologists could explore its use as a fluorescent probe for biological imaging. This collaborative approach will undoubtedly lead to innovative discoveries and applications that span multiple scientific disciplines. A related compound, 3-bromo-4,5-dihydroxybenzaldehyde, has already been shown to possess antioxidant and anti-inflammatory properties in skin cells, highlighting the potential for halogenated benzaldehydes in chemical biology and therapeutic development. nih.govmdpi.com

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